4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride
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Overview
Description
4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C15H18ClN2O It is a derivative of benzamide, featuring an aminomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride typically involves the reaction of benzylamine with 4-(aminomethyl)benzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as DMT/NMM/TsO− (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion into the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of substituted benzamides.
Scientific Research Applications
4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of various chemical products and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-N-benzyl-N-methylbenzamide hydrochloride include:
- 4-(Aminomethyl)benzoic acid
- N-Benzyl-N-methylbenzamide
- 4-(Aminomethyl)benzonitrile hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H19ClN2O |
---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
4-(aminomethyl)-N-benzyl-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-18(12-14-5-3-2-4-6-14)16(19)15-9-7-13(11-17)8-10-15;/h2-10H,11-12,17H2,1H3;1H |
InChI Key |
RYAQVIFIGGPZKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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